molecular formula C10H10N4O B2491736 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile CAS No. 136773-45-0

3-(2-Benzoylhydrazino)-3-aminoacrylonitrile

Cat. No. B2491736
M. Wt: 202.217
InChI Key: XFEAYEHJPXRGFS-RMKNXTFCSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile often involves multi-step reactions that include condensation, cyclization, and functional group transformations. These methods are designed to introduce specific functional groups, create complex structures, and explore novel chemical reactivity. For example, Farag et al. (1996) described the synthesis of similar compounds through condensation and cyclization reactions, emphasizing the versatility and reactivity of such molecules in creating diverse heterocyclic structures (Farag, Dawood, & Kandeel, 1996).

Molecular Structure Analysis

Detailed molecular structure analysis is crucial for understanding the chemical and physical properties of 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile. Techniques such as X-ray diffraction, NMR spectroscopy, and computational methods are employed to elucidate the geometry, electronic structure, and intra/intermolecular interactions. Vogt et al. (2016) utilized gas electron diffraction and high-level quantum-chemical computations to accurately determine the molecular structure of a related compound, highlighting the importance of structural analysis in understanding compound behavior (Vogt et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile encompasses a range of reactions, including cycloaddition, nucleophilic addition, and electrophilic substitution. These reactions enable the synthesis of various heterocyclic compounds with potential biological activity. The study by Lukashenko et al. (2020) on the cycloaddition reactions of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles exemplifies the diverse reactivity and synthetic utility of related compounds (Lukashenko et al., 2020).

Scientific Research Applications

Synthesis and Characterization

  • Novel Compound Synthesis : Research by Elgemeie et al. (2017) involved synthesizing novel compounds, including 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, using 2-benzoyl-3,3-bis(alkylthio)acrylonitriles. This study highlights the chemical reactivity and potential applications in synthesizing diverse organic compounds (Elgemeie et al., 2017).

Biological Activity

  • Antimicrobial Properties : The same study by Elgemeie et al. (2017) also tested the synthesized compounds for their antibacterial and antifungal properties, indicating the potential use of such compounds in developing new antimicrobial agents (Elgemeie et al., 2017).

Material Science and Catalysis

  • Catalytic Activity : The study by Lamsabhi et al. (2008) investigated the reaction of aminoacrylonitrile with Ni+, a process of astrochemical interest. The study's insights into the bonding and structure of the aminoacrylonitrile-Ni+ complexes could be significant for catalysis and materials science applications (Lamsabhi et al., 2008).

Chemotherapeutic Research

  • Cytotoxic Activities : The research by Bertrand et al. (2001) on novel hexahydroindolizino[8,7-b]indole derivatives, prepared via cycloaddition reactions involving acrylonitrile, explored their cytotoxic activities in cancer cells. This suggests potential applications in chemotherapeutic drug development (Bertrand et al., 2001).

Advanced Analytical Techniques

  • Fluorogenic Reagents for Chromatographic Analysis : A study by Beale et al. (1989) used 3-Benzoyl-2-quinolinecarboxaldehyde, a related compound, as a fluorogenic reagent for high-sensitivity chromatographic analysis. This demonstrates the relevance of similar compounds in enhancing analytical methodologies (Beale et al., 1989).

Safety And Hazards

The safety and hazards associated with “3-(2-Benzoylhydrazino)-3-aminoacrylonitrile” would depend on its specific physical and chemical properties. As a general rule, handling of chemicals should always be done with appropriate safety measures .

Future Directions

The future directions in the study of “3-(2-Benzoylhydrazino)-3-aminoacrylonitrile” would likely involve further exploration of its synthesis, properties, and potential applications. For instance, compounds with similar functional groups have been studied for their potential in medicinal chemistry .

properties

IUPAC Name

N'-[(E)-1-amino-2-cyanoethenyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-7-6-9(12)13-14-10(15)8-4-2-1-3-5-8/h1-6,13H,12H2,(H,14,15)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEAYEHJPXRGFS-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NN/C(=C/C#N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Benzoylhydrazino)-3-aminoacrylonitrile

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